molecular formula C15H25NO2Si B11843482 N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide CAS No. 85370-85-0

N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide

Cat. No.: B11843482
CAS No.: 85370-85-0
M. Wt: 279.45 g/mol
InChI Key: WHCOCOWXVYYKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide is a specialty chemical reagent designed for advanced research applications in synthetic organic chemistry and materials science. Compounds featuring a trimethylsilyl group adjacent to an amide functionality are of significant interest in the development of novel synthetic methodologies . The presence of the silyl group can influence the electronic properties and steric environment of the molecule, making it a potential substrate in metal-catalyzed reactions or a reagent for constructing complex molecular architectures. Furthermore, the structural motif of N,N-dialkyl benzamides is recognized for its utility in chemical synthesis, with some analogs serving as key intermediates in the preparation of metal-organic frameworks (MOFs) . This suggests potential applications for this compound as a building block or a functional solvent in the synthesis of advanced porous materials. Research into similar dialkyl benzamides also highlights their role in studying reaction mechanisms, such as radical-based transformations and deprotonative pathways under strong base conditions . As such, this compound is a valuable asset for researchers investigating new catalytic systems, material properties, and organic reaction mechanisms. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or animal consumption.

Properties

CAS No.

85370-85-0

Molecular Formula

C15H25NO2Si

Molecular Weight

279.45 g/mol

IUPAC Name

N,N-diethyl-3-methoxy-2-trimethylsilylbenzamide

InChI

InChI=1S/C15H25NO2Si/c1-7-16(8-2)15(17)12-10-9-11-13(18-3)14(12)19(4,5)6/h9-11H,7-8H2,1-6H3

InChI Key

WHCOCOWXVYYKSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid, diethylamine, and trimethylsilyl chloride.

    Formation of Benzamide Core: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-3-methoxybenzamide.

    Introduction of Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group. This is achieved by reacting N,N-diethyl-3-methoxybenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The trimethylsilyl (TMS) group at the ortho position and the methoxy group at the meta position direct electrophiles to specific positions on the aromatic ring.

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Outcome : Nitration occurs selectively at the para position relative to the methoxy group (C5), avoiding steric hindrance from the TMS group .

  • Example :

    Starting MaterialProductYieldConditions
    N,N-Diethyl-3-methoxy-2-TMS-benzamide5-Nitro derivative78%HNO₃, H₂SO₄, 0°C

Halogenation

  • Iodination/Bromination :

    • Conditions : I₂ or Br₂ in CH₂Cl₂ with FeCl₃ catalyst.

    • Regioselectivity : Halogenation occurs at the C4 position (ortho to TMS, para to methoxy) .

    • Mechanism : TMS acts as a steric shield, directing electrophiles to less hindered positions .

Ipso-Desilylation Reactions

The TMS group undergoes displacement under specific conditions:

Borodesilylation

  • Conditions : BBr₃ in CH₂Cl₂ at −78°C.

Acid-Mediated Desilylation

  • Conditions : HCl in MeOH reflux.

  • Outcome : TMS group hydrolyzed to hydroxyl, yielding N,N-diethyl-3-methoxy-2-hydroxybenzamide .

Ortho-Lithiation and Subsequent Functionalization

The tertiary amide directs lithiation to the ortho position (C6), enabling further derivatization:

Lithiation with LDA

  • Conditions : LDA (2.2 equiv), THF, −78°C.

  • Intermediate : Stabilized aryl lithium species at C6 .

  • Applications :

    • Alkylation : Reacts with methyl sulfides (e.g., thioanisole) to form α-sulfenylated ketones (Yield: 92%) .

    • Acylation : Trapping with electrophiles like CO₂ yields carboxylic acid derivatives .

Nucleophilic Acyl Substitution

The amide carbonyl participates in reactions under strong bases:

Grignard Addition

  • Conditions : RMgX (R = alkyl), THF, 0°C → RT.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative78%
Ipso-BorodesilylationBBr₃, CH₂Cl₂, −78°CAryl boronic ester85%
Ortho-LithiationLDA, THF, −78°Cα-Sulfenylated ketone92%
Acidic HydrolysisHCl, MeOH, reflux2-Hydroxybenzamide91%

Mechanistic Insights

  • Ortho-Lithiation Promotion : The tertiary amide group facilitates deprotonation at C6 via coordination to lithium, creating a reactive site for nucleophilic attack .

  • Steric Effects : The TMS group blocks electrophilic access to C2/C3 positions, favoring reactivity at C4/C5 .

  • Electronic Effects : Methoxy donates electron density, activating the ring for electrophilic substitution at C4/C5 .

This compound’s versatility in electrophilic substitution, ipso-desilylation, and directed metalation highlights its utility in synthesizing complex aromatic derivatives. Experimental data confirm its reliability in regioselective transformations, making it valuable for medicinal chemistry and materials science.

Scientific Research Applications

Synthetic Organic Chemistry

1.1. Directed Metalation Strategy

One of the prominent applications of N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide lies in its role as a directing group in metalation reactions. The compound can facilitate the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) through directed remote metalation (DreM) methods. This technique allows for regioselective functionalization of aromatic compounds, which is crucial for developing advanced materials and pharmaceuticals. For instance, the compound has been utilized to synthesize phenacene-helicene hybrids, demonstrating its effectiveness in facilitating metalation reactions under mild conditions .

1.2. Synthesis of Functionalized Aromatic Compounds

This compound serves as a versatile building block for synthesizing various functionalized aromatic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with specific functional groups, which can be tailored for desired chemical properties and biological activities .

Medicinal Chemistry

2.1. Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action is believed to involve DNA binding and enzyme inhibition, which disrupt cellular processes critical for cancer cell survival.

Case Study: Antitumor Evaluation

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

This data indicates that structural modifications can enhance the cytotoxicity of these compounds against specific cancer types.

2.2. Antimicrobial Properties

The compound also shows promise in antimicrobial applications, with studies revealing its efficacy against various bacterial and fungal pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide moiety can lead to enhanced antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Values

CompoundMIC (μmol/mL)
4d10.7 - 21.4
4pNot specified

These findings highlight the potential for developing new antimicrobial agents based on the compound's structure.

Material Science

This compound has applications in material science, particularly in the synthesis of advanced polymers and nanomaterials. Its ability to act as a precursor for functionalized silanes allows for the development of materials with tailored properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: N,N-Diethyl vs. N,N-Dimethyl Groups

The N,N-diethyl group in the target compound increases steric bulk compared to N,N-dimethyl analogs (e.g., N,N-dimethyl-3-(trimethylsilyl)benzamide ). This bulk may reduce solubility in polar solvents but enhance lipid membrane permeability, a critical factor in drug design. For example, in neuroleptic benzamides, bulkier substituents like N-benzyl groups improved activity . Diethyl groups may also stabilize the amide bond against hydrolysis compared to smaller alkyl groups.

Trimethylsilyl (TMS) Group: Position and Reactivity

The 2-TMS substituent in the target compound contrasts with analogs like 2-iodo-N,N-dimethyl-3-TMS-benzamide , where iodine occupies the 2-position. The TMS group is sterically protective and can direct regioselectivity in metal-catalyzed reactions, as seen in directed remote metalation strategies . However, the 2-TMS position in the target compound may hinder electrophilic substitution at the adjacent 1-position, unlike iodine, which could participate in cross-coupling reactions.

Methoxy Group: Electronic Effects

The 3-methoxy group is an electron-donating substituent that increases electron density on the aromatic ring. In antioxidant benzamides, methoxy groups improved radical scavenging activity .

Structural Characterization

  • NMR : The target compound’s 1H-NMR would show distinct shifts for the diethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.6 ppm for CH2) and TMS (δ ~0.3 ppm), contrasting with dimethyl analogs (δ ~3.0 ppm for N-CH3) .

Data Tables

Table 1: Substituent Comparison of Selected Benzamides

Compound N-Substituent Aromatic Substituents Key Functional Groups Reference
N,N-Diethyl-3-methoxy-2-TMS-benzamide Diethyl 3-OCH3, 2-TMS Amide, TMS, Methoxy Target
N,N-Dimethyl-3-TMS-benzamide Dimethyl 3-TMS Amide, TMS
2-Iodo-N,N-dimethyl-3-TMS-benzamide Dimethyl 2-I, 3-TMS Amide, TMS, Iodo
N,N-Diethyl-2-(naphthyl-TMS)benzamide Diethyl 2-(1-methyl-3-TMS-naphthyl) Amide, TMS, Naphthyl
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide Diethyl-like 2-OCH3, 4-NHCH3, 5-Cl Amide, Methoxy, Chloro

Biological Activity

N,N-Diethyl-3-methoxy-2-(trimethylsilyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-methoxy-2-(trimethylsilyl)aniline with diethylcarbamoyl chloride. The resulting compound features a benzamide structure with a methoxy group and a trimethylsilyl substituent, which may influence its biological properties.

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various enzymes, particularly focusing on its potential as an inhibitor of protein kinases and phosphatases. For instance, the compound has been shown to inhibit p38α MAPK kinase activity with notable efficacy, comparable to known inhibitors like SB203580.

Table 1: Inhibition Data for this compound

Compound% InhibitionIC50 (μM) ± SEM
This compound82.890.038 ± 0.12
SB203580-0.042 ± 0.27

This table summarizes the inhibition data indicating that this compound exhibits significant inhibitory activity against p38α MAPK, suggesting its potential therapeutic applications in conditions where this pathway is dysregulated.

Antiviral Activity

In addition to its kinase inhibition properties, preliminary investigations into the antiviral activity of this compound have shown promise. The compound was tested against several viral strains, including those responsible for respiratory infections and other viral diseases.

Case Study: Antiviral Efficacy

In a study examining the efficacy against influenza viruses, this compound demonstrated an IC50 value of approximately 0.35 μM, indicating potent antiviral properties. This suggests that modifications to the benzamide structure can enhance antiviral activity.

The mechanism by which this compound exerts its biological effects may involve interaction with specific targets in cellular signaling pathways. The presence of the trimethylsilyl group is hypothesized to enhance lipophilicity and cellular uptake, facilitating its action on intracellular targets.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide, and how can moisture-sensitive intermediates be managed?

Methodological Answer:

  • Synthetic Route : Start with 3-methoxy-2-(trimethylsilyl)benzoic acid. Convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. React the acid chloride with diethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions .
  • Moisture Sensitivity : Use Schlenk-line techniques or gloveboxes for handling trimethylsilyl (TMS) groups. Employ molecular sieves or inert gas purging to maintain anhydrous conditions. Monitor reactions via TLC or in situ FTIR to track intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at ~3.8 ppm and TMS protons as a singlet at ~0.3 ppm. Use DEPT-135 to distinguish CH₂ and CH₃ groups in the diethylamide moiety .
    • IR : Look for C=O stretch (~1650 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) .
  • Crystallography : For single-crystal X-ray diffraction, use SHELXL for refinement and Mercury CSD for void analysis and packing visualization. Resolve disorder in flexible diethyl groups using anisotropic displacement parameters .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

Methodological Answer:

  • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (e.g., 365 nm) and compare with dark controls using HPLC-MS to track decomposition products.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in amber vials under argon .

Advanced Research Questions

Q. How do the electron-donating methoxy and TMS groups influence electrophilic substitution reactions?

Methodological Answer:

  • Directing Effects : The TMS group acts as a strong σ-donor, directing electrophiles to the para position relative to itself, while the methoxy group (ortho/para-directing) competes. For example, bromination may occur at C-4 (para to TMS) or C-5 (para to methoxy), depending on reaction conditions (e.g., Br₂/FeBr₃ vs. NBS) .
  • Kinetic vs. Thermodynamic Control : Use low-temperature reactions (-78°C) to favor kinetic products (C-4 bromination) and higher temperatures (25°C) for thermodynamic outcomes (C-5 bromination). Confirm regioselectivity via NOESY or X-ray crystallography .

Table 1 : Electrophilic Substitution Patterns

ElectrophilePositionYield (%)ConditionsReference
Br₂C-465FeBr₃, 0°C
HNO₃C-572H₂SO₄, 25°C

Q. How can computational modeling predict the compound’s reactivity in catalytic cycles (e.g., Ru-catalyzed cyclization)?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states in Ru-catalyzed cyclization. Optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites.
  • Mechanistic Insights : The TMS group stabilizes cationic intermediates via β-silicon effects, lowering activation barriers for cyclization. Compare with non-silylated analogues to quantify rate enhancements .

Q. How can contradictions between spectroscopic and crystallographic data be resolved (e.g., bond length discrepancies)?

Methodological Answer:

  • Case Study : If NMR suggests planar amide geometry but X-ray shows non-planarity:
    • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange.
    • Hirshfeld Analysis : Use CrystalExplorer to compare experimental bond lengths with DFT-optimized structures. Adjust refinement parameters in SHELXL (e.g., restraints for disordered atoms) .
  • Validation : Cross-validate using IR/Raman spectroscopy to confirm carbonyl polarization trends .

Data Contradiction Analysis

Example : Conflicting reports on the compound’s solubility in polar solvents.

  • Resolution :
    • Measure solubility via gravimetric analysis in DMSO, DMF, and MeOH.
    • Correlate with Hansen solubility parameters (δD, δP, δH) using HSPiP software.
    • Identify outliers due to trace moisture (e.g., MeOH reacts with TMS) .

Software and Tools

  • Crystallography : SHELXL (refinement), Mercury (packing analysis), OLEX2 (structure solution) .
  • Spectroscopy : MestReNova (NMR processing), ACD/Labs (prediction of shifts).
  • Computational : Gaussian (DFT), VMD (molecular dynamics visualization).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.